Cas no 1367939-42-1 (INDEX NAME NOT YET ASSIGNED)

INDEX NAME NOT YET ASSIGNED structure
INDEX NAME NOT YET ASSIGNED structure
Product name:INDEX NAME NOT YET ASSIGNED
CAS No:1367939-42-1
MF:C7H9N3
MW:135.166460752487
MDL:MFCD22071302
CID:5169556

INDEX NAME NOT YET ASSIGNED Chemical and Physical Properties

Names and Identifiers

    • 6,7-Dihydro-5H-cyclopentapyrimidin-6-ylamine
    • INDEX NAME NOT YET ASSIGNED
    • MDL: MFCD22071302
    • Inchi: 1S/C7H9N3/c8-6-1-5-3-9-4-10-7(5)2-6/h3-4,6H,1-2,8H2
    • InChI Key: YXHRTQHZGWZCCP-UHFFFAOYSA-N
    • SMILES: NC1CC2=NC=NC=C2C1

INDEX NAME NOT YET ASSIGNED Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1125877-500mg
6,7-Dihydro-5H-cyclopentapyrimidin-6-ylamine
1367939-42-1 95%
500mg
$1765 2024-07-28
eNovation Chemicals LLC
Y1125877-5g
6,7-Dihydro-5H-cyclopentapyrimidin-6-ylamine
1367939-42-1 95%
5g
$11115 2025-02-25
eNovation Chemicals LLC
Y1125877-1g
6,7-Dihydro-5H-cyclopentapyrimidin-6-ylamine
1367939-42-1 95%
1g
$3225 2025-02-21
eNovation Chemicals LLC
Y1125877-5g
6,7-Dihydro-5H-cyclopentapyrimidin-6-ylamine
1367939-42-1 95%
5g
$11115 2025-02-21
eNovation Chemicals LLC
Y1125877-5g
6,7-Dihydro-5H-cyclopentapyrimidin-6-ylamine
1367939-42-1 95%
5g
$11115 2024-07-28
eNovation Chemicals LLC
Y1125877-500mg
6,7-Dihydro-5H-cyclopentapyrimidin-6-ylamine
1367939-42-1 95%
500mg
$1765 2025-02-21
eNovation Chemicals LLC
Y1125877-1g
6,7-Dihydro-5H-cyclopentapyrimidin-6-ylamine
1367939-42-1 95%
1g
$3225 2024-07-28
eNovation Chemicals LLC
Y1125877-1g
6,7-Dihydro-5H-cyclopentapyrimidin-6-ylamine
1367939-42-1 95%
1g
$3225 2025-02-25
eNovation Chemicals LLC
Y1125877-500mg
6,7-Dihydro-5H-cyclopentapyrimidin-6-ylamine
1367939-42-1 95%
500mg
$1765 2025-02-25

Additional information on INDEX NAME NOT YET ASSIGNED

Introduction to Compound CAS NO 1367939-42-1: A Comprehensive Overview

The compound identified by the CAS Registry Number 1367939-42-1 has emerged as a subject of significant interest in the field of biomedical research. This unique chemical entity holds promise for various applications, particularly in pharmacology and therapeutic development. As researchers continue to explore its properties, new insights are being uncovered that could potentially revolutionize the treatment of several diseases.

Understanding the structure and chemical properties of CAS NO 1367939-42-1 is crucial for harnessing its potential in drug discovery. Its molecular framework, characterized by distinct functional groups, enables it to interact with biological systems in ways that are both predictable and promising. Recent studies have focused on its bioavailability, metabolism, and toxicity profile, all of which are critical factors in determining its suitability as a candidate for clinical trials.

One of the most exciting aspects of CAS NO 1367939-42-1 is its demonstrated efficacy in preclinical models. Researchers have reported that this compound exhibits potent activity against a variety of disease targets, including cancer cells, inflammatory pathways, and neurodegenerative agents. These findings suggest that CAS NO 1367939-42-1 could play a pivotal role in the development of next-generation therapies for conditions such as oncology, autoimmune diseases, and nervous system disorders.

Recent advancements in synthetic chemistry have also enabled the large-scale production of CAS NO 1367939-42-1, making it more accessible for research purposes. Collaborative efforts between academic institutions and pharmaceutical companies have further accelerated its progression through the research pipeline. As a result, this compound is now being closely monitored by the scientific community as a potential breakthrough in biomedical innovation.

Another critical area of exploration involves the mechanism of action of CAS NO 1367939-42-1. By elucidating how it interacts with cellular machinery, scientists aim to refine its structure for improved efficacy and reduced side effects. This process involves intricate studies on enzyme inhibition, receptor modulation, and signal transduction, all of which are essential steps in drug development.

Furthermore, the safety profile of CAS NO 1367939-42-1 has been extensively evaluated to ensure its suitability for human use. Preclinical toxicology studies have indicated that it is well-tolerated at therapeutic doses, with minimal adverse effects observed in animal models. These results are encouraging and pave the way for phase I clinical trials, where its safety and efficacy will be tested in human subjects.

Looking ahead, the future of CAS NO 1367939-42-1 appears promising as it continues to undergo rigorous testing and optimization. Its unique pharmacokinetic properties and broad spectrum of activity make it a highly versatile candidate for multifunctional therapeutics. As research progresses, it is likely that new applications for this compound will be discovered, further solidifying its position at the forefront of biomedical advancements.

Recommend Articles

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.